molecular formula C8H4FN3 B1460479 6-Cyano-5-fluoro1H-indazole CAS No. 1427405-34-2

6-Cyano-5-fluoro1H-indazole

Cat. No.: B1460479
CAS No.: 1427405-34-2
M. Wt: 161.14 g/mol
InChI Key: HJEQLLCWBGBCQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-5-fluoro1H-indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole unit . Another approach involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired indazole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-5-fluoro1H-indazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the indazole ring can be substituted with other functional groups under suitable conditions.

    Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium and nickel catalysts for cyclization reactions, as well as various nucleophiles for substitution reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-Cyano-5-fluoro1H-indazole is not well-documented in the literature. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, indazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Cyano-5-fluoro1H-indazole include other indazole derivatives, such as:

Uniqueness

This compound is unique due to the presence of both a cyano group and a fluorine atom on the indazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable scaffold for the development of new bioactive molecules and materials .

Properties

IUPAC Name

5-fluoro-1H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-1-6-4-11-12-8(6)2-5(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEQLLCWBGBCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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